N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick diagram, or a 3D model.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. It could also include its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of new 1,1-dimethylpropargylamine surrogates, including compounds similar to N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride, has been achieved with moderate yields. These compounds were further converted into ethynyl-extended 1-aminocyclopropanecarboxylic acids and made available as N-Fmoc-protected derivatives (Kozhushkov et al., 2010).
- The chemical synthesis of unusual heterocycles involving amines similar to the compound has been reported. These syntheses yield compounds with potential applications in various fields of chemistry (Majumdar & Samanta, 2001).
Supramolecular Chemistry
- Studies on hydrogen bonding and supramolecular structures involving 2-aminoheterocyclic compounds provide insight into the potential uses of similar amines in forming supramolecular architectures. This research is significant for understanding the binding mechanisms in complex molecular systems (Jin et al., 2011).
Heterocyclic Compound Synthesis
- Research on the synthesis of biologically relevant nitrogen-containing heterocyclic compounds using N-derivatives of amines like N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride highlights the broad synthetic flexibility of these compounds. Such research is crucial for developing new pharmaceuticals and other nitrogen-rich materials (Piens et al., 2016).
Amine Chemistry and Applications
- The synthesis and applications of 2-aminomethyl-3-benzyl-5,5-dimethylcyclohexanones, which are structurally similar to the compound of interest, have been explored. Such studies are valuable in the field of analgesic drug development (Kato et al., 1983).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and reactivity. It would also include precautions that need to be taken when handling the compound and procedures for its safe disposal.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound is a drug, future directions could include clinical trials to test its efficacy and safety in humans. If it’s a new material, future research could explore its potential applications.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9-3-5-10(6-4-9)12(2)8-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLHFRKZYYDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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